3-Aminooxetane-3-carbonitrile hydrochloride

描述

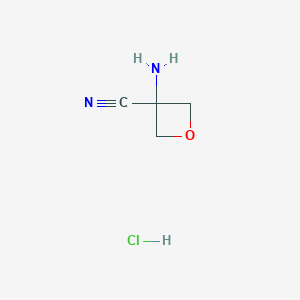

3-Aminooxetane-3-carbonitrile hydrochloride (CAS: 1818847-73-2) is a small, nitrogen-containing heterocyclic compound featuring an oxetane ring substituted with an amino group and a nitrile group at the 3-position. Its molecular formula is C₄H₇ClN₂O, with a molecular weight of 134.56 g/mol . This compound is typically synthesized as a white to off-white solid and is utilized in pharmaceutical research, particularly as an intermediate in the synthesis of dextromethorphan-related compounds . Commercial suppliers report purities ranging from 95% to 99%, with variations depending on the manufacturer and batch .

属性

IUPAC Name |

3-aminooxetane-3-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O.ClH/c5-1-4(6)2-7-3-4;/h2-3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNKPZYSGPOHKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1818847-73-2 | |

| Record name | 3-Oxetanecarbonitrile, 3-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1818847-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Direct Cyclization of Suitable Precursors

One of the primary approaches involves cyclization of amino nitrile precursors under controlled conditions. This method typically starts with amino alcohols or amino acids that are transformed into oxetane rings through intramolecular cyclization facilitated by dehydrating agents or acid catalysts.

- Starting with amino alcohol derivatives, dehydration is induced using agents like thionyl chloride or phosphorus oxychloride.

- The resulting intermediate undergoes nucleophilic substitution or ring closure to form the oxetane core.

- Nitrile groups are introduced via nucleophilic substitution with cyanide sources such as sodium cyanide or potassium cyanide under mild conditions.

- The process benefits from mild reaction conditions, often conducted at room temperature or slightly elevated temperatures.

- Yields are generally high when optimized, with purification achieved through recrystallization or chromatography.

Multistep Synthesis via Oxetane Ring Formation from Epoxides

Another well-documented method involves the synthesis of oxetanes from epoxide precursors, followed by functionalization to introduce amino and nitrile groups.

- Epoxides bearing suitable substituents are subjected to ring-opening reactions with amines, forming amino alcohol intermediates.

- The amino alcohols are dehydrated to form oxetane rings, often using acid catalysts.

- Nitrile groups are then introduced through nucleophilic substitution or addition reactions at the appropriate sites.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Epoxide ring-opening | Amine | Mild heat, solvent | 75-85% | Selective at primary epoxides |

| Dehydration to oxetane | Acid catalyst (e.g., p-toluenesulfonic acid) | Reflux | 70-80% | Mild conditions preferred |

| Nitrile introduction | Cyanide source | Room temperature | 65-75% | Ensures nitrile functionality |

Hydrogenolysis and Functional Group Transformations

Recent advances include hydrogenolysis of protected aminooxetanes, followed by nitrile formation and salt conversion.

- Synthesis of aminooxetanes from protected precursors via catalytic hydrogenation.

- Post-synthesis nitrile groups are introduced through nucleophilic substitution with cyanide derivatives.

- Acidification with hydrochloric acid yields the hydrochloride salt.

- The process is advantageous due to mild hydrogenation conditions.

- The final salt is obtained through standard acid-base extraction, ensuring high purity.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Direct Cyclization | Amino alcohols | Dehydrating agents | Mild, room temp | 70-85% | Simple, scalable |

| Epoxide Route | Epoxides | Amines, acids, cyanide | Reflux, mild heat | 65-85% | Versatile, high yield |

| Hydrogenolysis | Protected aminooxetanes | Hydrogen, catalysts | Mild hydrogenation | 70-80% | Selective, clean |

| Patent Method | Specific precursors | LiHMDS, acids | Controlled, mild | High | Suitable for industrial scale |

Final Remarks

The synthesis of 3-Aminooxetane-3-carbonitrile hydrochloride involves strategic construction of the oxetane ring with subsequent functionalization to incorporate amino and nitrile groups, followed by salt formation. The choice of method depends on the availability of starting materials, desired scale, and specific functional group tolerances. Recent patents and literature emphasize mild conditions, high yields, and process scalability, making these methods suitable for pharmaceutical and chemical manufacturing.

化学反应分析

3-Aminooxetane-3-carbonitrile hydrochloride undergoes various chemical reactions, including :

Oxidation: It can be oxidized to form corresponding oxetane derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Chemical Properties and Structure

Molecular Characteristics:

- IUPAC Name: 3-aminooxetane-3-carbonitrile hydrochloride

- Molecular Formula: CHClNO

- Molecular Weight: 138.56 g/mol

- SMILES Notation: C1C(CO1)(C#N)N

Medicinal Chemistry

This compound has shown potential as a pharmacophore in drug development. Its structure can be modified to create derivatives with enhanced biological activity. The oxetane ring offers unique properties that can improve solubility and metabolic stability, making it an attractive candidate for new therapeutic agents.

Key Findings:

- Antiviral Activity: Research indicates that oxetane derivatives exhibit antiviral properties, particularly against HIV, suggesting their potential in antiviral drug development .

- Peptidomimetics: The compound can mimic peptide structures while providing enhanced stability against enzymatic degradation, which is beneficial for designing long-lasting therapeutics.

Biological Research

In biological studies, this compound serves as a model compound to investigate the interactions of oxetane derivatives with biological molecules. Its ability to form hydrogen bonds through its amino group enhances its utility in studying enzyme-substrate interactions.

Material Science

The incorporation of 3-aminooxetane derivatives into polymers can lead to the development of materials with unique properties. These compounds can enhance the performance of materials by improving their mechanical and thermal stability.

Antiviral Activity

Research on oxetane nucleosides has demonstrated their effectiveness against HIV. The introduction of an oxetane moiety into nucleosides has been shown to inhibit viral replication, highlighting the potential of these compounds in antiviral therapy .

Peptidomimetics Development

Studies have illustrated how this compound can function as a peptidomimetic. This capability allows for the design of drugs that maintain efficacy over extended periods while resisting enzymatic degradation, making them suitable for therapeutic use .

作用机制

The mechanism of action of 3-Aminooxetane-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways . The compound can act as a precursor to bioactive molecules that interact with enzymes, receptors, or other proteins, leading to desired biological effects. The exact pathways depend on the specific application and the structure of the final synthesized product.

相似化合物的比较

3-Aminooxetane-3-carboxylic Acid

3-(Trifluoromethyl)oxetan-3-amine Hydrochloride

3-Amino-3-oxetanemethanamine Oxalate

3-Methyloxetan-3-amine Hydrochloride

Comparative Data Table

Key Research Findings

- Reactivity: The nitrile group in this compound allows for click chemistry applications, unlike its carboxylic acid or methyl analogs .

- Stability : Trifluoromethyl derivatives exhibit superior metabolic stability in vivo compared to nitrile-containing analogs .

- Purity Discrepancies: Industrial-grade this compound is reported at 99% purity by ECHEMI, whereas academic sources cite 95–97% . This suggests variability in quality control across suppliers.

生物活性

3-Aminooxetane-3-carbonitrile hydrochloride is a compound that has garnered attention in various fields of biological and medicinal chemistry due to its unique structural properties and potential applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and case studies that highlight its significance in research.

Molecular Formula: C₄H₈ClN₃

Molecular Weight: Approximately 139.56 g/mol

Structure: The compound features an oxetane ring with an amino group and a carbonitrile functional group, which contributes to its reactivity and interaction with biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that ensure high purity and yield. Common methods include:

- Formation of the Oxetane Ring: Utilizing appropriate precursors to create the oxetane structure.

- Introduction of the Amino Group: Employing amination reactions to attach the amino group.

- Formation of the Carbonitrile Functional Group: This can be achieved through nitrilation processes.

These synthetic routes are essential for producing compounds necessary for biological assays and therapeutic applications.

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Cell Culture Applications: It serves as a non-ionic organic buffering agent, maintaining physiological pH levels in cell cultures, which is crucial for various biochemical experiments.

- Stability in Biological Systems: The compound has shown increased stability and resistance to enzymatic degradation, making it suitable for use in peptide synthesis and drug development.

Cytotoxicity Studies

Preliminary studies have suggested that this compound does not exhibit significant cytotoxicity at moderate concentrations. This property is vital for its use in cellular assays, where maintaining cell viability is essential.

Case Studies

Several studies have explored the biological implications of this compound:

-

Peptide Synthesis:

- Objective: To evaluate the compound's role in synthesizing constrained peptides that mimic protein secondary structures.

- Findings: Peptides synthesized with this compound displayed enhanced stability and resistance to proteolytic degradation, indicating its potential in drug design.

-

Environmental Impact Assessments:

- Objective: To study the biodegradation profile of the compound.

- Results: Environmental simulations revealed significant degradation rates and pathways, providing insights into its environmental fate and safety for regulatory assessments.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Aminooxetane-3-carbonitrile HCl | Oxetane ring, amino and nitrile groups | Non-cytotoxic; used in peptide synthesis |

| Related Oxetanes | Varying functional groups | Different stability profiles; varied activity |

常见问题

Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?

- Methodological Answer : Test co-solvents (e.g., DMSO, acetonitrile) or surfactants (e.g., Tween-80) at concentrations ≤1% (v/v) to avoid cytotoxicity. For aqueous solubility enhancement, prepare nanosuspensions via wet milling or antisolvent precipitation, and characterize particle size (DLS) and zeta potential .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. Simulate reaction pathways with solvents (e.g., water, ethanol) in Gaussian or ORCA software. Validate predictions experimentally via kinetic studies under controlled nucleophile concentrations .

Experimental Design & Data Analysis

Q. What controls are critical for assessing the compound’s cytotoxicity in cell-based assays?

- Methodological Answer : Include vehicle controls (e.g., DMSO), positive controls (e.g., staurosporine for apoptosis), and negative controls (untreated cells). Normalize data to cell viability (MTT assay) and apoptosis markers (Annexin V/PI staining). Perform statistical analysis (ANOVA, p < 0.05) with triplicate replicates .

Q. How should researchers validate the specificity of analytical methods for this compound in complex matrices?

- Methodological Answer : Spike the compound into biological samples (e.g., plasma) and assess recovery rates (85–115%) and matrix effects via post-column infusion. Use high-resolution MS (HRMS) to distinguish isotopic patterns from interfering metabolites .

Safety & Regulatory Compliance

Q. What occupational exposure limits (OELs) apply to this compound?

Q. How to design a safety protocol for large-scale synthesis (>100 g)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。